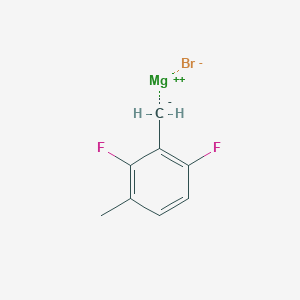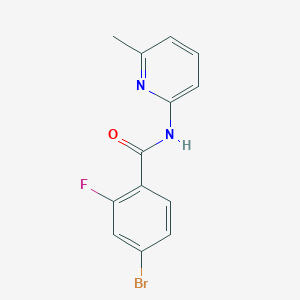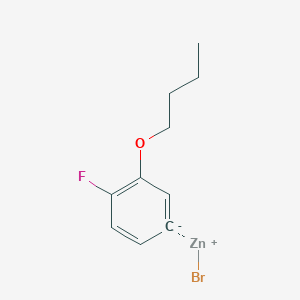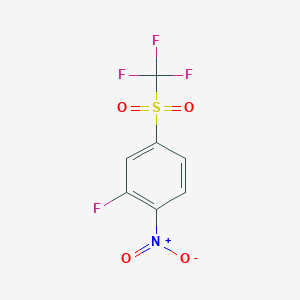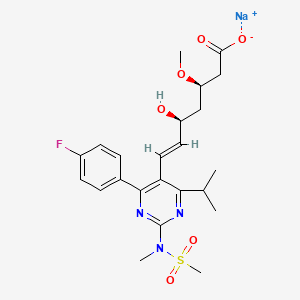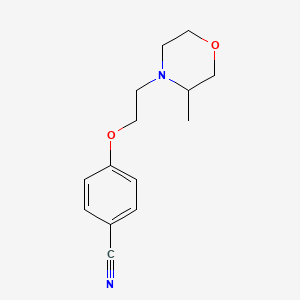
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzonitrile, featuring a morpholine ring substituted with a methyl group and an ethoxy linkage to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Methylmorpholino)ethoxy)benzonitrile typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylmorpholine with ethylene oxide to form 2-(3-methylmorpholino)ethanol.
Etherification: The intermediate is then reacted with 4-chlorobenzonitrile under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Corresponding amines.
Substitution: Substituted benzonitrile derivatives.
科学的研究の応用
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(3-Methylmorpholino)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2-(Morpholin-4-ylethoxy)benzonitrile: Similar structure but lacks the methyl group on the morpholine ring.
4-(2-(Piperidin-1-ylethoxy)benzonitrile: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile is unique due to the presence of the methyl-substituted morpholine ring, which can influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
4-[2-(3-methylmorpholin-4-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c1-12-11-17-8-6-16(12)7-9-18-14-4-2-13(10-15)3-5-14/h2-5,12H,6-9,11H2,1H3 |
InChIキー |
ODXGCQHHMPPWOP-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1CCOC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


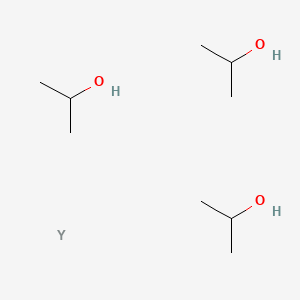
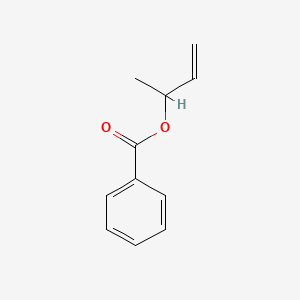
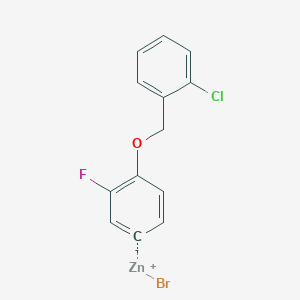

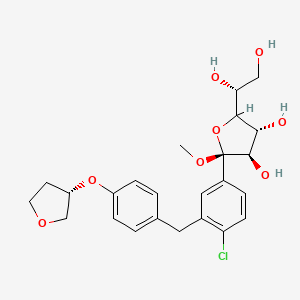
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)


